3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of fused heterocycles, which are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Its structure features a cyclohexyl group at position 3 and a 4-fluorophenyl substituent at position 4.
Properties
Molecular Formula |
C15H15FN4S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-cyclohexyl-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15FN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h6-10H,1-5H2 |
InChI Key |
JANNDBYXZJSEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Amino-1,2,4-Triazole with Appropriate Thiones
One common approach involves using 4-amino-1,2,4-triazole as a starting material. This compound can react with thiones derived from aromatic or aliphatic acids to form the triazolothiadiazole ring. For the specific compound , a thione precursor incorporating a cyclohexyl and a 4-fluorophenyl group would be required.
Microwave-Assisted Synthesis
Microwave irradiation can significantly enhance reaction rates and yields in the synthesis of heterocyclic compounds. This method has been applied to the synthesis of various triazolothiadiazoles by using microwave-assisted condensation reactions, which can reduce reaction times and improve efficiency.
Conventional Heating Methods
Conventional heating methods involve refluxing the reactants in a solvent. This approach is widely used for synthesizing triazolothiadiazoles and can be adapted for the preparation of 3-Cyclohexyl-6-(4-fluorophenyl)triazolo[3,4-b]thiadiazole by carefully selecting the appropriate precursors and reaction conditions.
Synthetic Protocols
General Synthetic Route
-
- 4-Amino-1,2,4-triazole
- A thione precursor incorporating a cyclohexyl group and a 4-fluorophenyl group.
-
- The reaction is typically carried out in a solvent such as ethanol or DMF.
- The mixture is heated under reflux or subjected to microwave irradiation.
-
- The product is isolated by filtration and purified using recrystallization or chromatography techniques.
Data Tables
| Synthetic Method | Advantages | Limitations |
|---|---|---|
| Microwave-Assisted | Faster reaction times, higher yields | Requires specialized equipment |
| Conventional Heating | Well-established protocols, widely available equipment | Longer reaction times, potential for lower yields |
| Condensation Reactions | Versatile, allows for various substitutions | Requires precise control over reaction conditions |
Chemical Reactions Analysis
3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
- Alkyl vs. Aryl Substituents: Alkyl Chains: Compounds like 3-pentadecyl-6-phenyl (6e) and 3-heptadecyl-6-(3-nitrophenyl) (6g) demonstrated antitumor activity against breast cancer cell lines due to their long alkyl chains, which may enhance hydrophobic interactions with enzyme active sites . Aromatic Substituents: Derivatives with adamantyl groups (e.g., 6-(1-adamantyl)-3-(4-fluorophenyl), 5e) showed enhanced molecular rigidity and solid-state packing via noncovalent interactions, as observed in Hirshfeld surface analyses . The cyclohexyl group in the target compound provides similar bulk but with greater conformational flexibility.
Fluorine Position :
- The 4-fluorophenyl group in the target compound differs from 2-fluorophenyl derivatives (e.g., 3-(2-fluorophenyl)-6-phenyl, 3c), which exhibited anti-inflammatory activity in carrageenan-induced edema models . Para-fluorination may optimize electronic effects for target-specific interactions, such as hydrogen bonding or dipole-dipole interactions in enzyme pockets .
Anticancer Activity
- Triazolothiadiazoles with Alkyl Chains : Compounds 6e , 6j , and 6g showed comparable activity to the anticancer drug orlistat in inhibiting human fatty acid synthase (FAS), a key enzyme in tumor lipid metabolism . The target compound’s cyclohexyl and 4-fluorophenyl groups may similarly interact with FAS’s thioesterase domain, though docking studies are needed for confirmation.
Anti-inflammatory and Antimicrobial Activity
- Anti-inflammatory Hits : Compounds 3c and 3d (with 2-fluorophenyl and 4-methoxyphenyl groups) reduced paw edema in rats, highlighting the role of fluorinated aryl groups in modulating inflammation .
- Antimicrobial Agents : Microwave-synthesized derivatives (e.g., 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-substituted ) displayed potent antibacterial activity, with 3b and 3g identified as leads . The target compound’s 4-fluorophenyl group may enhance antimicrobial potency through similar mechanisms.
Structural and Electronic Properties
- Planarity and Packing : The triazolothiadiazole core is nearly planar, as seen in 3-ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl] derivatives, facilitating π-π stacking in crystal structures . The cyclohexyl group may slightly distort planarity, affecting solid-state interactions but improving solubility.
- Noncovalent Interactions: Adamantyl substituents in 3-adamantyl-6-(2-chloro-6-fluorophenyl) increased van der Waals interactions compared to phenyl analogues, as shown by Hirshfeld surface analysis . The cyclohexyl group likely mediates similar but weaker interactions.
Data Tables
Table 1: Key Pharmacological Activities of Comparable Compounds
Table 2: Substituent Effects on Physicochemical Properties
| Substituent Type | Example Compound | Impact on Properties |
|---|---|---|
| Long Alkyl Chains | 3-heptadecyl-6-(3-nitrophenyl) | High hydrophobicity, enhanced enzyme binding |
| Adamantyl | 6-(1-adamantyl)-3-(4-fluorophenyl) | Rigidity, improved solid-state packing |
| 4-Fluorophenyl | Target Compound | Electron-withdrawing, optimized electronic interactions |
Biological Activity
3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound belonging to the triazole-thiadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections provide a comprehensive overview of its biological activity, including case studies and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 341.43 g/mol. Its structure features a triazolo-thiadiazole core that is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.43 g/mol |
| IUPAC Name | 3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Anticancer Activity
Research has indicated that derivatives of the 1,3,4-thiadiazole and triazole classes exhibit significant anticancer properties. A study reported that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from 0.74 to 10.0 µg/mL .
Case Study:
In a comparative analysis of different thiadiazole derivatives, it was found that compounds with the triazolo-thiadiazole framework exhibited enhanced growth inhibition in tumor cells compared to their non-modified counterparts. For instance, the compound's IC50 against HCT116 was noted to be as low as 3.29 µg/mL .
Antimicrobial Activity
The compound also shows antimicrobial properties. A review highlighted that 1,3,4-thiadiazole derivatives possess broad-spectrum activity against various microbial strains. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at 50 µg/mL | |
| Escherichia coli | Inhibition at 40 µg/mL | |
| Candida albicans | Inhibition at 30 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis: Similar compounds have been shown to inhibit nucleic acid synthesis without affecting protein synthesis directly .
- Interaction with Biological Targets: The presence of heteroatoms in the thiadiazole ring allows for interactions with key kinases involved in tumorigenesis and other cellular processes .
- Antioxidant Properties: Some derivatives exhibit antioxidant activity which can contribute to their anticancer effects by reducing oxidative stress within cells .
Q & A
Q. What are the standard synthetic protocols for preparing 3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves multi-step reactions starting from substituted hydrazides. A common method includes:
- Cyclization of hydrazides with carbon disulfide (CS₂) in ethanol containing potassium hydroxide (KOH) to form dithiocarbazinates .
- Subsequent reaction with hydrazine hydrate to generate 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediates .
- Final cyclocondensation with substituted carboxylic acids (e.g., 4-fluorophenylacetic acid) using phosphorus oxychloride (POCl₃) as a catalyst . Key parameters include reflux times (2–16 hours) and solvent selection (ethanol, dimethylformamide) to optimize yield and purity.
Q. Which analytical techniques are essential for characterizing this compound?
Core techniques include:
- X-ray crystallography : Resolves the fused triazolo-thiadiazole core and substituent orientations, critical for confirming regiochemistry .
- NMR spectroscopy : ¹H/¹³C-NMR identifies substituent integration (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; fluorophenyl aromatic signals) .
- IR spectroscopy : Detects functional groups (e.g., C–F stretch at ~1,220 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z ~382) .
Q. How are preliminary biological activities screened for this compound?
Standard assays include:
- Anti-inflammatory testing : Carrageenan-induced paw edema in rats to measure exudate reduction .
- Kinase inhibition assays : p38 MAP kinase inhibition studies using enzymatic activity assays (e.g., ADP-Glo™) to assess IC₅₀ values .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How do substituent variations at the 3- and 6-positions affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Fluorine at 6-position : Enhances metabolic stability and dipole interactions with hydrophobic enzyme pockets (e.g., COX-2 selectivity) .
- Cyclohexyl at 3-position : Improves lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
- Electron-withdrawing groups (e.g., Cl, CF₃): Increase cytotoxicity in cancer cell lines (e.g., MCF-7 breast cancer) . Methodological optimization involves combinatorial libraries and molecular docking to prioritize substituents .
Q. How can conflicting crystallography and spectroscopic data be resolved?
Discrepancies (e.g., non-planar triazolo-thiadiazole cores vs. idealized models) require:
Q. What strategies optimize reaction yields in large-scale synthesis?
Critical factors include:
- Catalyst screening : Substituting POCl₃ with milder agents (e.g., HCl in DMF) to reduce side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve cyclization efficiency by stabilizing intermediates .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 6 hours) while maintaining >90% purity .
Q. How does fluorinated substitution influence molecular interactions in target binding?
Fluorine’s electronegativity:
- Enhances dipole-dipole interactions : Stabilizes binding to kinase ATP pockets (e.g., p38 MAP kinase) .
- Reduces metabolic degradation : C–F bonds resist cytochrome P450 oxidation, improving pharmacokinetics .
- Modulates π-π stacking : Fluorophenyl groups engage in edge-to-face interactions with aromatic residues (e.g., Tyr-35 in COX-2) .
Methodological Considerations
Q. How to design crystallography experiments for resolving structural ambiguities?
- Co-crystallization : Use protein-bound complexes (e.g., kinase-ligand) to capture bioactive conformations .
- Low-temperature data collection (100 K): Minimizes thermal motion artifacts, improving resolution (<1.0 Å) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S⋯N contacts, π-π stacking) to explain packing motifs .
Q. What computational tools integrate crystallography with molecular dynamics?
- AutoDock Vina : Predicts binding poses using X-ray-derived protein structures (PDB IDs) .
- GROMACS : Simulates ligand-protein stability under physiological conditions (e.g., solvation effects) .
- MERCURY : Visualizes supramolecular interactions (e.g., hydrogen bonds, halogen contacts) from crystallography data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
